[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone
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Overview
Description
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenoxy group, and a piperidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole ring and the fluorophenoxy group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group. The final step involves the coupling of the pyrazole and fluorophenoxy intermediates with the piperidine moiety under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions, receptor binding, and cellular pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- [5-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone
- [5-[(2-bromophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone
- [5-[(2-methylphenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone
Uniqueness
The uniqueness of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone lies in the presence of the fluorophenoxy group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. This makes it distinct from its analogs, which may contain different substituents such as chlorine, bromine, or methyl groups.
Properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c18-14-6-1-2-7-16(14)24-11-12-9-15(20-19-12)17(23)21-8-4-3-5-13(21)10-22/h1-2,6-7,9,13,22H,3-5,8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYPVHVNUOTFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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